3-Methyl-7-(5-oxohexyl)-1-propylxanthine
Overview
Description
3-Methyl-7-(5-oxohexyl)-1-propylxanthine is a synthetic methylxanthine derivative. It is known for its various pharmacological properties, including neuroprotective, anti-inflammatory, and vasodilatory effects. This compound has been studied for its potential therapeutic applications in treating conditions such as chronic pain, dementia, and cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine typically involves the reaction of 3-methylxanthine with 5-oxohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(5-oxohexyl)-1-propylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the xanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted xanthine derivatives.
Scientific Research Applications
Chemistry: Used as a model compound in studying the structure-activity relationships of methylxanthines.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine involves multiple pathways:
Adenosine Receptor Antagonism: The compound acts as a weak antagonist of the adenosine A1 receptor, modulating synaptic adenosine signaling.
Phosphodiesterase Inhibition: Inhibits cyclic AMP and cyclic GMP phosphodiesterases, leading to increased levels of these cyclic nucleotides.
Neuroprotection: Enhances synaptic adenosine signaling and reduces glial production of proinflammatory factors.
Comparison with Similar Compounds
3-Methyl-7-(5-oxohexyl)-1-propylxanthine is unique compared to other methylxanthines due to its specific structural modifications. Similar compounds include:
Pentoxifylline: Used for intermittent claudication, shares vasodilatory properties but differs in its molecular structure.
Theophylline: Commonly used for respiratory diseases, has a different substitution pattern on the xanthine ring.
Caffeine: Widely known stimulant, differs significantly in its pharmacological profile and structure.
These comparisons highlight the unique pharmacological properties and potential therapeutic applications of this compound.
Properties
IUPAC Name |
3-methyl-7-(5-oxohexyl)-1-propylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-4-8-19-14(21)12-13(17(3)15(19)22)16-10-18(12)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWBBXYWLYSKGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=CN2CCCCC(=O)C)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512589 | |
Record name | 3-Methyl-7-(5-oxohexyl)-1-propyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55242-58-5 | |
Record name | 3-Methyl-7-(5-oxohexyl)-1-propyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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